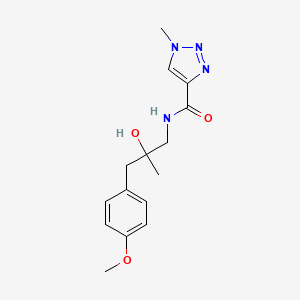

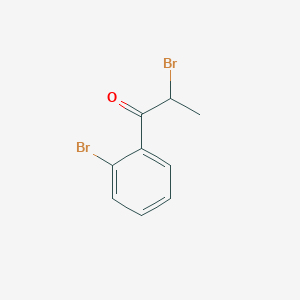

![molecular formula C15H15N3O3 B2564586 Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 2185840-25-7](/img/structure/B2564586.png)

Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to the class of pyrrolopyrazines, which are nitrogen-containing heterocycles . Pyrrolopyrazines are biologically active scaffolds that contain pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Molecular Structure Analysis

The molecular structure of pyrrolopyrazines includes a pyrrole ring and a pyrazine ring . The specific structure of “Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate” would also include an ethyl group, a phenyl group, and a carboxylate group, but without the specific structural data, it’s difficult to provide a detailed analysis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Cyclization Reactions

One study focused on the synthesis and cyclization reactions with Pyrazolopyrimidinyl Keto-esters, including derivatives similar to Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate. The study explored the preparation of new 5-substituted pyrazolopyrimidin-4-ones, revealing their potent effects on increasing the reactivity of cellobiase, indicating potential enzymatic applications (Abd & Awas, 2008).

Functional Pyrazolo[1,5-a]pyrimidine Synthesis

Another study utilized the unique reactivity of a related compound, Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Some of these compounds exhibited novel fluorescent properties, suggesting their utility in material science as attractive fluorophores (Wu et al., 2006).

Antiinflammatory Activity of Imidazo[1,2-a]pyrazine Derivatives

Research into imidazo[1,2-a]pyrazine derivatives, similar in structure to this compound, has shown that these compounds possess anti-inflammatory activity. This indicates potential therapeutic applications in treating inflammation-related conditions (Abignente et al., 1992).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyrimidine derivatives synthesized from related compounds, indicating the potential use of this compound in developing new antimicrobial agents. These compounds have been tested against various bacteria and fungi, showing promising biocidal properties (Farag et al., 2008).

Structural and Spectroscopic Analysis

The structural and spectroscopic analysis of related compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, provides valuable insights into the chemical properties and potential applications of this compound in material science and molecular engineering (Viveka et al., 2016).

Wirkmechanismus

The mechanism of action of pyrrolopyrazine derivatives can vary widely depending on their specific structures and the biological targets they interact with . Unfortunately, the mechanism of action for “Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate” is not available in the sources I found.

Zukünftige Richtungen

Pyrrolopyrazine derivatives, due to their wide range of biological activities, are an attractive scaffold for drug discovery research . Future research could focus on synthesizing new pyrrolopyrazine derivatives, including “Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate”, and studying their biological activities and mechanisms of

Eigenschaften

IUPAC Name |

ethyl 8-oxo-6-phenyl-6,7-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-2-21-15(20)12-9-18-8-11(10-6-4-3-5-7-10)17-14(19)13(18)16-12/h3-7,9,11H,2,8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFFVFGGIXHFCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2CC(NC(=O)C2=N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2564505.png)

![1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2564506.png)

![2-[2-(Prop-2-enamido)phenyl]acetic acid](/img/structure/B2564511.png)

![2-(2-bromophenyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2564514.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea](/img/structure/B2564516.png)

![4-(trifluoromethyl)-N2,N6-bis[3-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B2564517.png)

![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2564522.png)

![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B2564525.png)